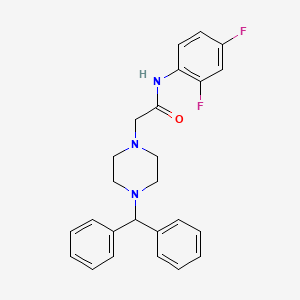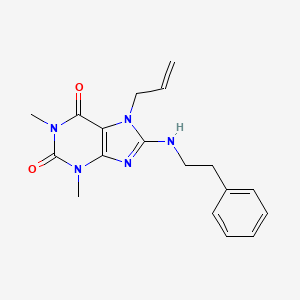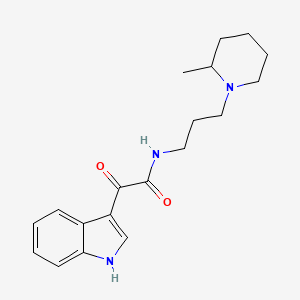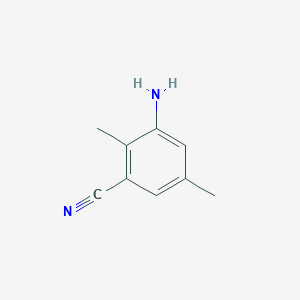![molecular formula C14H12ClN3 B2781967 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile CAS No. 327049-51-4](/img/structure/B2781967.png)
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile” is a chemical substance used for proteomics research applications . It has a molecular formula of C14H12ClN3 and a molecular weight of 257.72 .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile” is characterized by its molecular formula C14H12ClN3 and molecular weight of 257.72 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile” include its molecular formula C14H12ClN3 and molecular weight of 257.72 . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved information.Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile: exhibits notable antimicrobial properties. Research studies have demonstrated its effectiveness against both Gram-negative bacteria and fungal pathogens. Specifically, it shows potent antifungal activity against Candida albicans and Candida glabrata .
Anti-Inflammatory and Analgesic Potential
Derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising anti-inflammatory activity. Their ulcerogenic index is also favorable when compared to standard drugs like indomethacin and celecoxib .
Propiedades
IUPAC Name |
2-(4-chloroanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)17-14(13(9)8-16)18-12-5-3-11(15)4-6-12/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCKTPWMPITGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)



![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2781895.png)
![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate](/img/structure/B2781899.png)

![N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2781902.png)
![N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2781903.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2781905.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide](/img/structure/B2781907.png)